N-[Methoxy(phenyl)methyl]benzamide

Catalog No.
S11683017
CAS No.
10387-93-6
M.F
C15H15NO2
M. Wt
241.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[Methoxy(phenyl)methyl]benzamide

CAS Number

10387-93-6

Product Name

N-[Methoxy(phenyl)methyl]benzamide

IUPAC Name

N-[methoxy(phenyl)methyl]benzamide

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

InChI

InChI=1S/C15H15NO2/c1-18-15(13-10-6-3-7-11-13)16-14(17)12-8-4-2-5-9-12/h2-11,15H,1H3,(H,16,17)

InChI Key

SMGKQBBUCCCFBY-UHFFFAOYSA-N

Canonical SMILES

COC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2

N-[Methoxy(phenyl)methyl]benzamide is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a benzamide moiety. Its chemical structure can be represented as follows:

  • Chemical Formula: C16_{16}H17_{17}NO2_2
  • Molecular Weight: 271.31 g/mol

This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural features that allow for diverse chemical reactivity and biological activity.

, including:

  • Oxidation: This compound can be oxidized to yield corresponding benzaldehydes, which are valuable intermediates in organic synthesis.
  • Nucleophilic Substitution: The methoxy group can act as a leaving group, facilitating nucleophilic substitution reactions.
  • Electrophilic Aromatic Substitution: The presence of the methoxy group may also influence electrophilic substitution reactions on the aromatic rings, enhancing the reactivity of the compound .

The biological activity of N-[Methoxy(phenyl)methyl]benzamide has been explored in various studies. It exhibits potential pharmacological properties, including:

  • Anticancer Activity: Some derivatives of benzamide compounds have shown promise as anticancer agents due to their ability to inhibit tumor growth and induce apoptosis in cancer cells.
  • Antidiabetic Effects: Research indicates that similar compounds may act as glucokinase activators, which are beneficial in the management of type 2 diabetes mellitus .

The synthesis of N-[Methoxy(phenyl)methyl]benzamide can be achieved through several methods, including:

  • Direct Coupling Reaction: This involves the reaction of methoxybenzyl chloride with benzamide under basic conditions.
  • Condensation Reactions: The compound can also be synthesized by condensing methoxyphenylmethanol with benzoyl chloride in the presence of a base such as triethylamine.

These methods allow for the efficient production of N-[Methoxy(phenyl)methyl]benzamide with good yields.

N-[Methoxy(phenyl)methyl]benzamide has several applications in various fields:

  • Pharmaceuticals: It serves as a precursor for the synthesis of biologically active compounds and pharmaceuticals.
  • Organic Synthesis: The compound is utilized in organic synthesis as an intermediate for the preparation of more complex molecules.
  • Research Tool: It can be used in studies investigating the mechanisms of action of benzamide derivatives in biological systems.

Interaction studies involving N-[Methoxy(phenyl)methyl]benzamide focus on its binding affinity and activity against specific biological targets. These studies help elucidate its mechanism of action and potential therapeutic effects. For instance, investigations into its interaction with glucokinase have shown promising results in enhancing glucose metabolism, making it a candidate for further research in diabetes treatment .

N-[Methoxy(phenyl)methyl]benzamide shares structural similarities with several other compounds. A comparison highlights its uniqueness:

Compound NameStructure FeaturesUnique Aspects
N-(2-Methoxyphenyl)-2-methylbenzamideContains a methyl group instead of a methoxy groupExhibits different biological activities
N-(4-Methoxyphenyl)benzamideSubstituted at the para position with a methoxy groupDifferent steric hindrance affecting reactivity
N-(3-Methoxyphenyl)benzamideSubstituted at the meta positionVariations in pharmacological properties

N-[Methoxy(phenyl)methyl]benzamide stands out due to its specific substitution pattern and resultant chemical properties that influence its reactivity and biological activity.

XLogP3

2.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

241.110278721 g/mol

Monoisotopic Mass

241.110278721 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

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